Boc-D-methionine
Overview
Description
Boc-D-methionine, also known as Boc-D-Met-OH or N-α-t.-Boc-D-methionine, is a Boc-protected form of D-Methionine . It is used as a building block for solid-phase peptide synthesis . The molecular formula of Boc-D-methionine is C₁₀H₁₉NO₄S and its molar mass is 249.33 g/mol .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, including Boc-D-methionine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Scientific Research Applications
1. Biomedical Applications
- Application Summary: Methionine, an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. It holds immense potential for biomedical applications .
- Methods of Application: The unique structural characteristics of Methionine allow for two chemical modification methods. These modifications, along with the disordered metabolic state of tumor cells, are used in applications for cancer treatment and diagnosis .
- Results or Outcomes: The review suggests that Methionine-restriction therapy might be a promising approach to treat COVID-19 .
2. Gut Protective Effect
- Application Summary: D-Methionine has been investigated for its potential gut protective effects in an Inflammatory Bowel Disease (IBD) mouse model .
- Methods of Application: The study built an IBD mouse model, which was induced with low molecular weight DSS and kappa-carrageenan. D-Methionine supplementation was then administered .
- Results or Outcomes: The supplementation resulted in the attenuation of the disease condition as well as the suppression of several inflammation-related gene expressions in the IBD mouse model .
3. Metabolism Regulation
- Application Summary: Methionine, an essential amino acid, is a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine. It plays a crucial role in regulating metabolic processes, the innate immune system, and digestive functioning in mammals .
- Methods of Application: The role of methionine in metabolism regulation is studied through biochemical analysis and metabolic profiling .
- Results or Outcomes: Recent research has demonstrated that methionine can regulate metabolic processes, the innate immune system, and digestive functioning in mammals .
4. Protein Synthesis
- Application Summary: Methionine is an amino acid long thought to be essential, but only in the case of protein synthesis initiation. In more recent years, methionine has been found to play an important role in antioxidant defense, stability, and modulation of cell and protein activity .
- Methods of Application: The role of methionine in protein synthesis is studied through biochemical analysis and protein modeling .
- Results or Outcomes: Recent findings have shown a similar hydrophobicity to methionine which suggests cysteine may be able to replace methionine in all functions outside of protein synthesis initiation with little effect on cell and protein function .
5. Methionine Production
- Application Summary: This paper presents an updated critical review about several attempts to contribute methionine to the world market with an emphasis on fermentation processes, especially from natural biological sources .
- Methods of Application: The production of methionine is studied through fermentation processes .
- Results or Outcomes: Methionine has applications in feed, food, pharmacy, and medicine .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLIHRIYOHEV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285150 | |
Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-methionine | |
CAS RN |
5241-66-7 | |
Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5241-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butoxycarbonyl-D-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(tert-Butyloxycarbonyl)-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butoxycarbonyl-D-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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